molecular formula C14H23OPSi B14600713 (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane CAS No. 60820-29-3

(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane

Cat. No.: B14600713
CAS No.: 60820-29-3
M. Wt: 266.39 g/mol
InChI Key: LTRWUFXHWOEFFR-UHFFFAOYSA-N
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Description

(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is a unique organophosphorus compound It is characterized by the presence of a phosphane group attached to a propylidene moiety, which is further substituted with a trimethylsilyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane typically involves the reaction of a phosphane precursor with a suitable alkylidene reagent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphane chloride derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

    Addition: Electrophiles like bromine or hydrochloric acid are used under controlled conditions to ensure selective addition.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Addition: Halogenated or protonated derivatives.

Scientific Research Applications

(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal centers, facilitating catalytic processes. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane
  • (E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(ethyl)phosphane

Uniqueness

(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

60820-29-3

Molecular Formula

C14H23OPSi

Molecular Weight

266.39 g/mol

IUPAC Name

(2,2-dimethyl-1-trimethylsilyloxypropylidene)-phenylphosphane

InChI

InChI=1S/C14H23OPSi/c1-14(2,3)13(15-17(4,5)6)16-12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

LTRWUFXHWOEFFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=PC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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